potassium (dec-9-en-1-yl)trifluoroboranuide
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Overview
Description
Potassium (dec-9-en-1-yl)trifluoroboranuide is an organoboron compound with the molecular formula C10H19BF3K. It is a member of the potassium trifluoroborate family, known for their stability and versatility in various chemical reactions. This compound is particularly notable for its applications in cross-coupling reactions, which are essential in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of potassium (dec-9-en-1-yl)trifluoroboranuide typically involves the reaction of dec-9-en-1-ylboronic acid with potassium fluoride and boron trifluoride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride. The general reaction scheme is as follows:
C9H19B(OH)2+KF+BF3→C9H19BF3K+2H2O
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same reagents but is optimized for large-scale production with stringent control over reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions: Potassium (dec-9-en-1-yl)trifluoroboranuide is primarily involved in cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are crucial for forming carbon-carbon bonds in organic synthesis.
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., tetrahydrofuran).
Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from room temperature to 100°C.
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Potassium (dec-9-en-1-yl)trifluoroboranuide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism by which potassium (dec-9-en-1-yl)trifluoroboranuide exerts its effects is primarily through its role as a coupling partner in cross-coupling reactions. The compound undergoes oxidative addition with a palladium catalyst, followed by transmetalation and reductive elimination to form the desired carbon-carbon bond. The molecular targets are typically organic halides or pseudohalides, and the pathways involved include the catalytic cycle of the palladium-catalyzed cross-coupling reaction .
Comparison with Similar Compounds
- Potassium phenyltrifluoroboranuide
- Potassium methyltrifluoroboranuide
- Potassium vinyltrifluoroboranuide
Comparison: Potassium (dec-9-en-1-yl)trifluoroboranuide is unique due to its long alkyl chain, which imparts different solubility and reactivity characteristics compared to shorter-chain or aromatic trifluoroborates. This uniqueness makes it particularly useful in the synthesis of long-chain aliphatic compounds and in applications where specific solubility properties are required .
Properties
CAS No. |
875167-35-4 |
---|---|
Molecular Formula |
C10H19BF3K |
Molecular Weight |
246.2 |
Purity |
95 |
Origin of Product |
United States |
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